Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C18H28N2O2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a benzylpiperidine derivative. One common method includes the following steps:
Formation of Benzylpiperidine Intermediate: Benzyl chloride reacts with piperidine in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
Carbamate Formation: The intermediate 1-benzylpiperidine is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzyl or piperidine rings.
Reduction: Reduced forms of the benzyl or piperidine rings.
Substitution: Substituted derivatives at the nitrogen atoms.
Scientific Research Applications
Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1-benzylpiperidin-3-yl)carbamate
- Tert-butyl (1-benzylpiperidin-4-yl)carbamate
- Tert-butyl (1-benzylpiperidin-2-yl)carbamate
Uniqueness
Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[(1-benzylpiperidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-12-16-10-7-11-20(14-16)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMULBMCYOAGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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